molecular formula C16H14N2O4 B1226163 N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B1226163
M. Wt: 298.29 g/mol
InChI Key: VLTZRGPEWQWHCK-UHFFFAOYSA-N
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Description

N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis and Characterization : N-substituted compounds like N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide are synthesized and characterized using various techniques. For instance, certain derivatives have been synthesized through reactions involving acetylacetone or malononitrile, and their structures are confirmed via spectral data (IR, MS, NMR) (Hassan, Hafez, & Osman, 2014). Similarly, compounds involving a reductive cyclization process are synthesized and their structure elucidated based on IR, NMR, and LC-MS data (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).

  • Crystal Structure Analysis : Understanding the crystal structure of these compounds is essential for their application in various fields. X-ray diffraction analysis is commonly used to determine the crystal structure of synthesized compounds, providing insights into their molecular and solid-state structure (Wang et al., 2012), (Rahmani et al., 2017).

Biological and Pharmaceutical Applications

  • Anticancer and Antibacterial Activity : Some N-substituted compounds demonstrate significant anticancer and antibacterial activities. They are screened against various cancer cell lines and bacteria, showing potential as therapeutic agents. This is evidenced by studies evaluating the cytotoxicity against Ehrlich Ascites Carcinoma cells and the antibacterial efficacy against different bacterial strains (Hassan, Hafez, & Osman, 2014), (Aghekyan et al., 2020).

  • Antiprotozoal Agents : Specific derivatives, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibit promising antiprotozoal activities. These compounds are synthesized through intricate pathways and screened against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

  • Antidiabetic Screening : Derivatives like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides show potential in antidiabetic applications. They are synthesized through specific reactions and tested for their inhibitory activity against α-amylase, indicating their relevance in managing diabetes (Lalpara et al., 2021).

  • Anion-directed Organized Assemblies : The compound's interaction with different anions leads to organized assemblies, which are crucial for understanding molecular interactions and designing novel materials (Zheng et al., 2013).

properties

Product Name

N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H14N2O4/c1-20-12-5-2-4-11(8-12)15-9-14(18-22-15)16(19)17-10-13-6-3-7-21-13/h2-9H,10H2,1H3,(H,17,19)

InChI Key

VLTZRGPEWQWHCK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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